3-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzonitrile
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Overview
Description
3-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzonitrile is a complex organic compound that features a pyrazole ring, a piperidine ring, and a benzonitrile group
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been reported to exhibit a broad range of biological activities . For instance, some pyrazole derivatives have been shown to be cytotoxic to several human cell lines .
Mode of Action
It is known that the pyrazole ring is a key structural motif in many drugs, and it is involved in a wide variety of interactions with biological targets .
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
It is known that the pyrazole ring is a common feature in many drugs and can influence their pharmacokinetic properties .
Result of Action
Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
It is known that environmental factors can influence the pharmacokinetics and pharmacodynamics of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzonitrile typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclocondensation reactions involving hydrazines and diketones . The piperidine ring can be introduced via nucleophilic substitution reactions, while the benzonitrile group is often added through nitrile formation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and pyrazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
3-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- **3-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl)benzonitrile
- **3-(1-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl)benzonitrile
- **3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzamide
Uniqueness
3-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
3-[3-(1-methylpyrazol-3-yl)piperidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-20-9-7-16(19-20)15-6-3-8-21(12-15)17(22)14-5-2-4-13(10-14)11-18/h2,4-5,7,9-10,15H,3,6,8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNHWBMYURGZSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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